

A Comprehensive Technical Guide to rac Indapamide-d3

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Compound of Interest

Compound Name: *rac Indapamide-d3*

Cat. No.: *B12428727*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **rac Indapamide-d3**, the deuterated analog of Indapamide. Indapamide is a thiazide-like diuretic and antihypertensive agent utilized in the management of hypertension and edema associated with congestive heart failure.[1][2][3] The incorporation of deuterium in **rac Indapamide-d3** makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification of Indapamide in biological matrices.[4][5] This guide will cover its chemical properties, synthesis, mechanism of action, and analytical applications, presenting data in a structured format for ease of reference.

Chemical and Physical Properties

rac Indapamide-d3 is a stable, isotopically labeled form of Indapamide where three hydrogen atoms on the methyl group of the indoline ring are replaced by deuterium atoms.

Property	Value	Reference
CAS Number	1217052-38-4	[CAS Registry Number]
Molecular Formula	C ₁₆ H ₁₃ D ₃ ClN ₃ O ₃ S	
Molecular Weight	368.85 g/mol	
Appearance	Crystalline Solid	
Synonyms	3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide; (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3	

Synthesis of rac Indapamide-d3

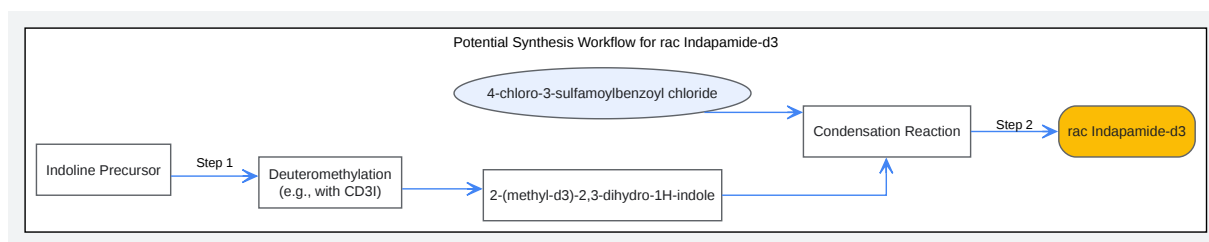
While a specific, detailed synthesis protocol for **rac Indapamide-d3** is not readily available in published literature, its preparation would follow established methods for deuterium labeling of organic molecules. Generally, this involves the use of deuterated reagents at a suitable stage in the synthesis of the parent molecule, Indapamide.

A plausible synthetic approach would involve the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 2-(methyl-d3)-2,3-dihydro-1H-indole. The deuterated indoline intermediate could be prepared using a deuterated methylating agent, such as iodomethane-d3, in the synthesis of the indoline ring system.

Alternatively, H/D exchange reactions on Indapamide or a late-stage synthetic intermediate could be employed, although this might result in lower and less specific deuterium incorporation. Common methods for deuterium labeling include:

- Reductive amination with a deuterated reducing agent.
- Alkylation with a deuterated alkyl halide.
- Catalytic H/D exchange using a deuterium source like D₂O.

A general workflow for a potential synthesis is outlined below.



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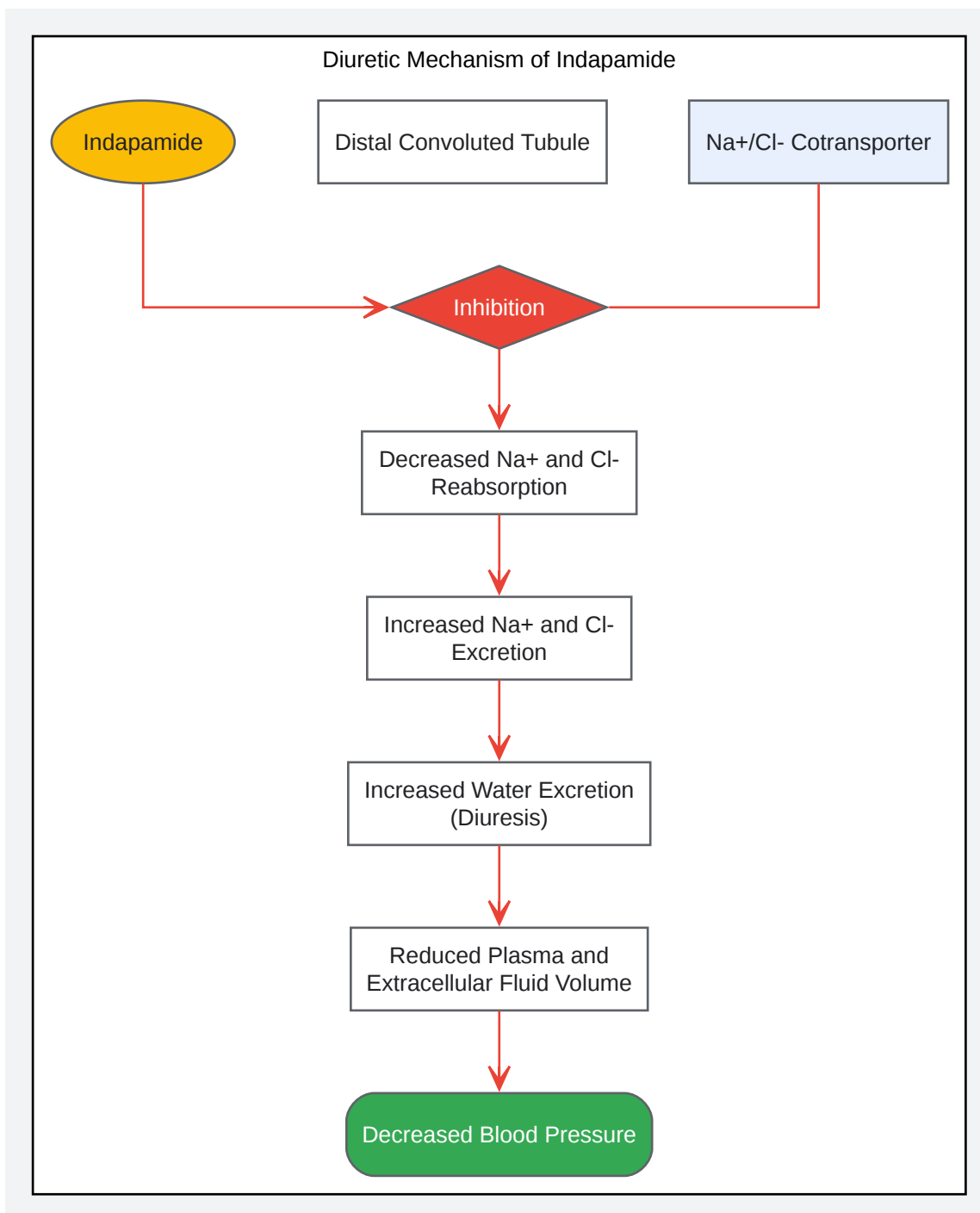
Caption: A potential synthetic workflow for **rac Indapamide-d3**.

Mechanism of Action of Indapamide

Indapamide exerts its therapeutic effects through a dual mechanism of action: as a diuretic and as a vasodilator.

Diuretic Effect

Indapamide's primary diuretic action occurs in the distal convoluted tubule of the nephron. It inhibits the Na^+/Cl^- cotransporter, which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to increased excretion of sodium, chloride, and consequently water, resulting in a reduction in extracellular fluid and plasma volume.

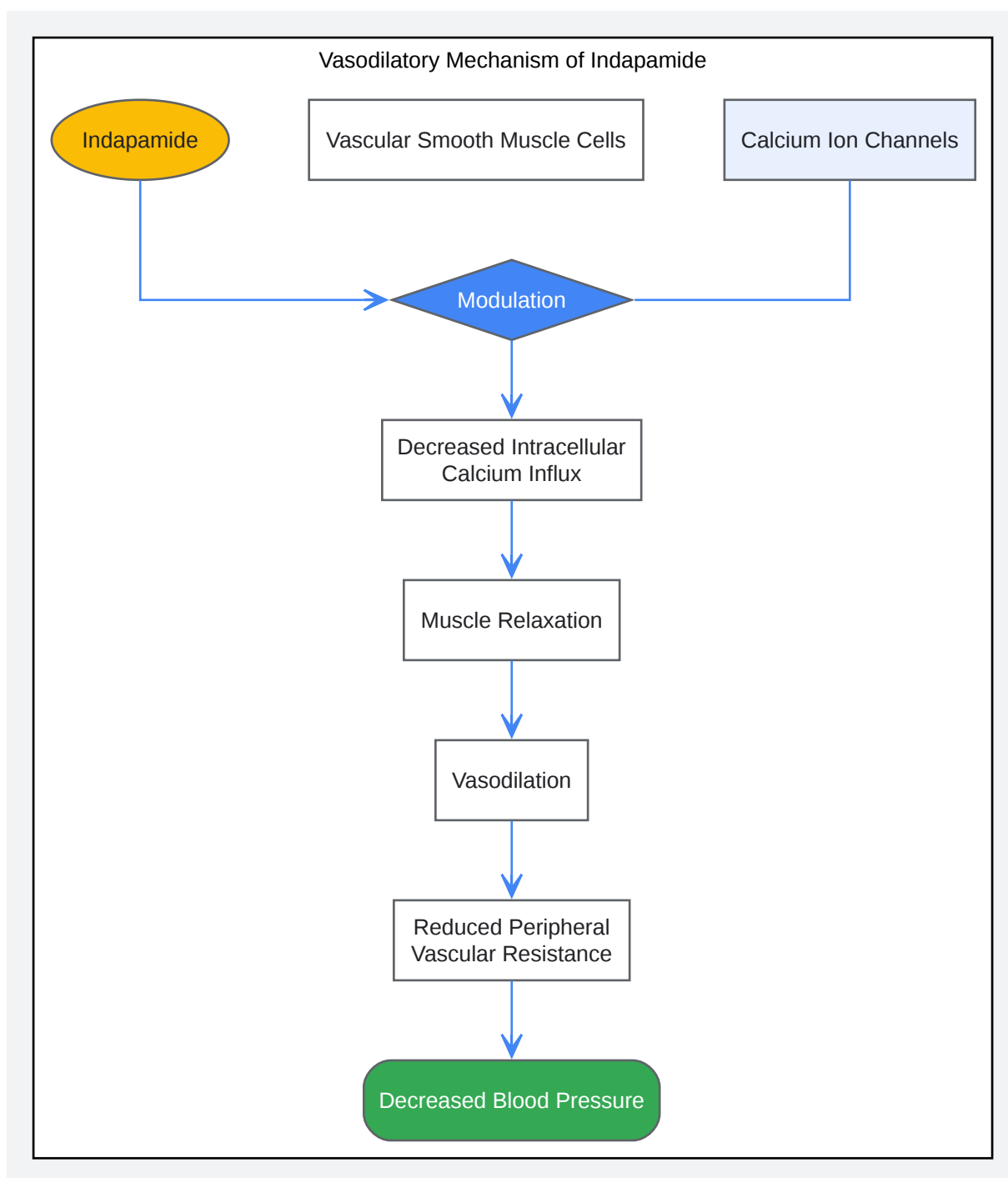


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Caption: Signaling pathway of Indapamide's diuretic action.

Vasodilatory Effect

In addition to its diuretic properties, Indapamide has a direct vasodilatory effect on vascular smooth muscle, which contributes to its antihypertensive action. This effect is believed to be mediated by the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle. This results in a reduction of peripheral vascular resistance.



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Caption: Signaling pathway of Indapamide's vasodilatory action.

Quantitative Data from Clinical Studies

Numerous clinical trials have demonstrated the efficacy of Indapamide in lowering blood pressure. The following tables summarize key quantitative findings.

Table 1: Dose-Response Effect of Indapamide on Blood Pressure

Daily Dose	Mean Diastolic BP Reduction (mmHg)	Mean Systolic BP Reduction (mmHg)	Reference
1.0 mg	~6	~13	
2.5 mg	15	-	
5.0 mg	16	-	

Table 2: Efficacy of Indapamide in Hypertensive Patients

Study Population	Treatment	Duration	Mean BP Reduction (Systolic/Diastolic mmHg)	Reference
981 patients with essential hypertension	2.5 mg/day Indapamide	16 weeks	29 / 17	
85 patients	2.5 mg/day Indapamide	4 months	26 / 17	

Experimental Protocols: Quantification of Indapamide using rac Indapamide-d3

rac Indapamide-d3 is primarily used as an internal standard in the quantification of Indapamide in biological samples, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

- To a 1.0 mL aliquot of the biological sample (e.g., whole blood, plasma), add a known concentration of **rac Indapamide-d3** solution as the internal standard.
- Vortex the sample to ensure thorough mixing.
- Perform liquid-liquid extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Centrifuge the mixture to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

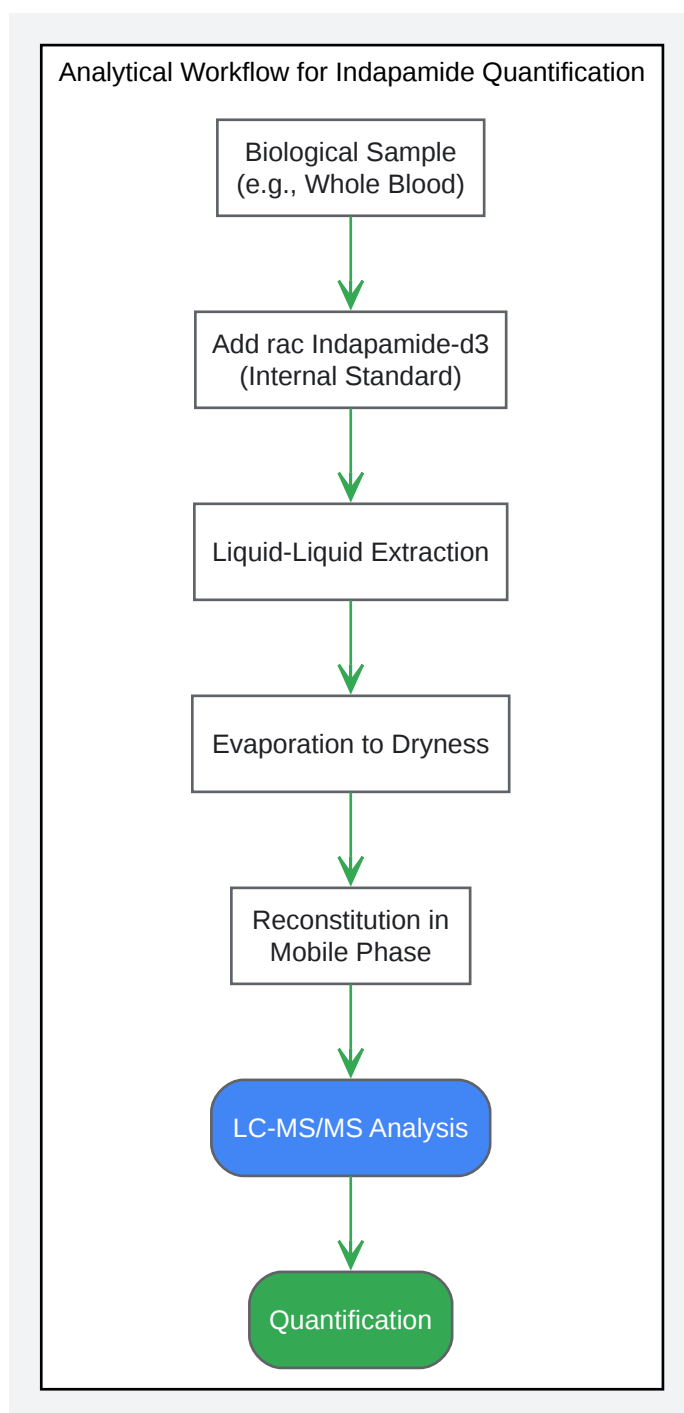
LC-MS/MS Method

A validated LC-MS/MS method for the quantitation of Indapamide in human whole blood is as follows:

- LC Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 μm)
- Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)
- Flow Rate: 1 mL/min
- Injection Volume: 20 μL
- Run Time: 3.0 min
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode
- Mass Transitions:
 - Indapamide: m/z 364.0 → m/z 188.9

- **rac Indapamide-d3 (IS):** m/z 367.0 → m/z 188.9
- Calibration Range: 0.25-50 ng/mL

This method has been shown to be precise and accurate, with recovery rates greater than 80% for both Indapamide and the internal standard.



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Caption: Experimental workflow for the quantification of Indapamide.

Conclusion

rac Indapamide-d3 is an essential tool for researchers and drug development professionals working with Indapamide. Its use as an internal standard allows for accurate and precise quantification of the drug in biological matrices, which is critical for pharmacokinetic, bioequivalence, and metabolism studies. Understanding the dual mechanism of action of Indapamide, encompassing both diuretic and vasodilatory effects, provides a comprehensive picture of its therapeutic efficacy in treating hypertension. The data and protocols presented in this guide offer a solid foundation for further research and development involving this important pharmaceutical compound.

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